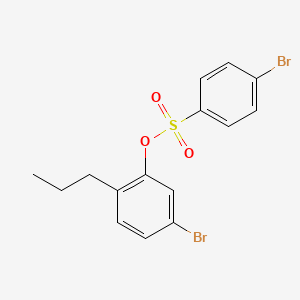
5-Bromo-2-propylphenyl 4-bromobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-propylphenyl 4-bromobenzenesulfonate is an organic compound with the molecular formula C15H14Br2O3S It is a brominated derivative of phenyl benzenesulfonate, characterized by the presence of bromine atoms at specific positions on the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-propylphenyl 4-bromobenzenesulfonate typically involves the bromination of 2-propylphenyl benzenesulfonate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-propylphenyl 4-bromobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of de-brominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenyl benzenesulfonates.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of de-brominated phenyl benzenesulfonates.
Applications De Recherche Scientifique
5-Bromo-2-propylphenyl 4-bromobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-propylphenyl 4-bromobenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and sulfonate group play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-propylphenyl benzenesulfonate
- 4-Bromo-2-propylphenyl benzenesulfonate
- 5-Bromo-2-methylphenyl 4-bromobenzenesulfonate
Uniqueness
5-Bromo-2-propylphenyl 4-bromobenzenesulfonate is unique due to the specific positioning of the bromine atoms and the propyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
92425-68-8 |
|---|---|
Formule moléculaire |
C15H14Br2O3S |
Poids moléculaire |
434.1 g/mol |
Nom IUPAC |
(5-bromo-2-propylphenyl) 4-bromobenzenesulfonate |
InChI |
InChI=1S/C15H14Br2O3S/c1-2-3-11-4-5-13(17)10-15(11)20-21(18,19)14-8-6-12(16)7-9-14/h4-10H,2-3H2,1H3 |
Clé InChI |
PKCISQLTXUIVFG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=C(C=C1)Br)OS(=O)(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


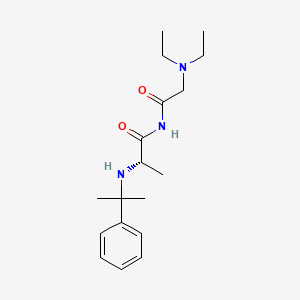
![2,5,6-Trimethyl-p-benzoquinone]](/img/structure/B14344768.png)
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)
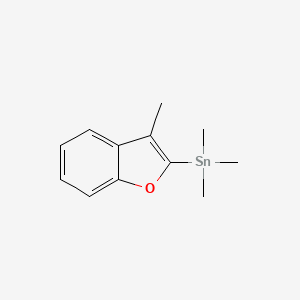
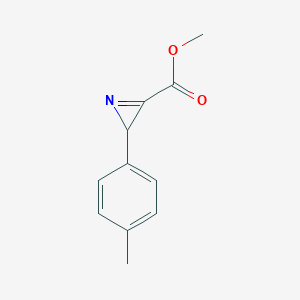
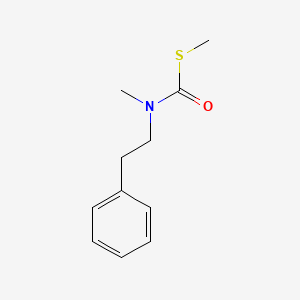
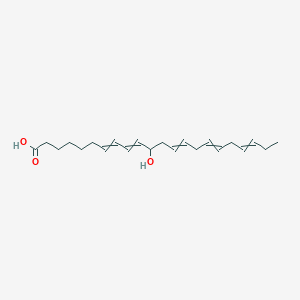
![4-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14344810.png)
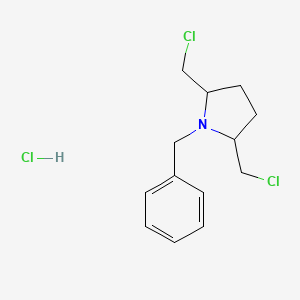
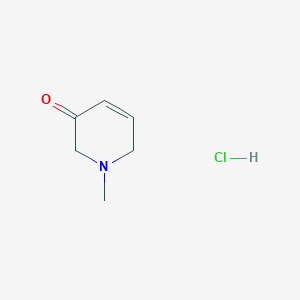
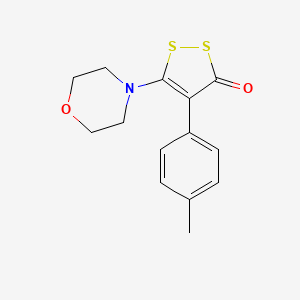
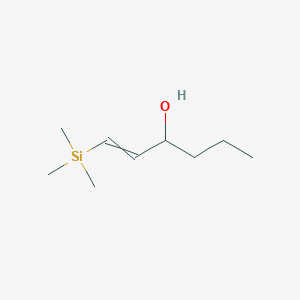
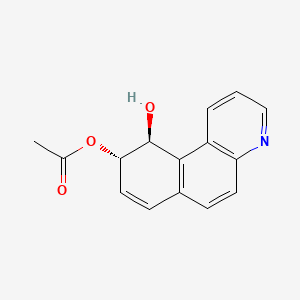
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)
